"Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate" molecular weight
"Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate" molecular weight
[{"snippet": "The \u003Cb\u003E... \u003C/b\u003E\u003Cb\u003EMethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate\u003C/b\u003E. To a solution of \u003Cb\u003E5-methyl-1,2,4-oxadiazole-3-carboxylic\u003C/b\u003E acid (1.0 g, 7.8 mmol) in methanol (25 mL) was added \u003Cb\u003Esulfuric\u003C/b\u003E acid (0.4 mL). The reaction mixture was refluxed for 16 h. The solvent was removed under reduced pressure and the residue was diluted with water (20 mL) and extracted with ethyl acetate (3 x 20 mL).", "title": "\u003Cb\u003EMethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate\u003C/b\u003E - Santa Cruz Biotechnology", "link": "https://www.scbt.com/p/methyl-5-methyl-1-2-4-oxadiazole-3-carboxylate-147640-54-6", "obsolete": true}, {"snippet": "The \u003Cb\u003E... \u003C/b\u003E\u003Cb\u003EMethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate\u003C/b\u003E. To a solution of \u003Cb\u003E5-methyl-1,2,4-oxadiazole-3-carboxylic\u003C/b\u003E acid (1.0 g, 7.8 mmol) in methanol (25 mL) was added \u003Cb\u003Esulfuric\u003C/b\u003E acid (0.4 mL). The reaction mixture was refluxed for 16 h. The solvent was removed under reduced pressure and the residue was diluted with water (20 mL) and extracted with ethyl acetate (3 x 20 mL).", "title": "\u003Cb\u003EMethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate\u003C/b\u003E - Santa Cruz Biotechnology", "link": "https://www.scbt.com/p/methyl-5-methyl-1-2-4-oxadiazole-3-carboxylate-147640-54-6", "obsolete": true}, {"snippet": "\u003Cb\u003EMethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate\u003C/b\u003E may be used in the \u003Cb\u003Esynthesis\u003C/b\u003E of (S)-tert-butyl (1-(3-(hydroxymethyl)-oxadiazol-5-yl)propan-2-yl)carbamate, a key intermediate in the preparation of coronafacoyl-L-isoleucine-isoxazoline (1), an inhibitor of jasmonate signaling.", "title": "\u003Cb\u003EMethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate\u003C/b\u003E | CAS 147640-54-6", "link": "https://www.scbt.com/p/methyl-5-methyl-1-2-4-oxadiazole-3-carboxylate-147640-54-6", "obsolete": true}, {"snippet": "\u003Cb\u003EMethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate\u003C/b\u003E has been used in the \u003Cb\u003Esynthesis\u003C/b\u003E of novel 1,2,4-oxadiazole derivatives as potent and selective inhibitors of methionyl-tRNA synthetase.", "title": "\u003Cb\u003EMethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate\u003C/b\u003E | CAS 147640-54-6", "link": "https://www.scbt.com/p/methyl-5-methyl-1-2-4-oxadiazole-3-carboxylate-147640-54-6", "obsolete": true}, {"snippet": "The product can be used as an intermediate in organic \u003Cb\u003Esynthesis\u003C/b\u003E and pharmaceutical research and development. It can be prepared from \u003Cb\u003E5-methyl-1,2,4-oxadiazole-3-carboxylic\u003C/b\u003E acid in one step.", "title": "147640-54-6; \u003Cb\u0d3EMethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate\u003C/b\u003E; 5-Methyl-1 ...", "link": "https://www.chemexper.com/chemicals/p/1183985.html", "obsolete": true}, {"snippet": "To a solution of \u003Cb\u003E5-methyl-1,2,4-oxadiazole-3-carboxylic\u003C/b\u003E acid (1.0 g, 7.8 mmol) in methanol (25 mL) was added \u003Cb\u003Esulfuric\u003C/b\u003E acid (0.4 mL). The reaction mixture was refluxed for 16 h. The solvent was removed under reduced pressure and the residue was diluted with water (20 mL) and extracted with ethyl acetate (3 x 20 mL).", "title": "\u003Cb\u003EMethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate\u003C/b\u003E | CAS 147640-54-6", "link": "https://www.scbt.com/p/methyl-5-methyl-1-2-4-oxadiazole-3-carboxylate-147640-54-6", "obsolete": true}, {"snippet": "The product can be used as an intermediate in organic \u003Cb\u003Esynthesis\u003C/b\u003E and pharmaceutical research and development. It can be prepared from \u003Cb\u003E5-methyl-1,2,4-oxadiazole-3-carboxylic\u003C/b\u003E acid in one step. The reaction is carried out by refluxing the acid with methanol and \u003Cb\u003Esulfuric\u003C/b\u003E acid for 16 hours. The product is then extracted with ethyl acetate and purified by chromatography.", "title": "147640-54-6; \u003Cb\u0d3EMethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate\u003C/b\u003E; 5-Methyl-1 ...", "link": "https://www.chemexper.com/chemicals/p/1183985.html", "obsolete": true}, {"snippet": "The product can be used as an intermediate in organic \u003Cb\u003Esynthesis\u003C/b\u003E and pharmaceutical research and development. It can be prepared from \u003Cb\u003E5-methyl-1,2,4-oxadiazole-3-carboxylic\u003C/b\u003E acid in one step. The reaction is carried out by refluxing the acid with methanol and \u003Cb\u003Esulfuric\u003C/b\u003E acid for 16 hours. The product is then extracted with ethyl acetate and purified by chromatography.", "title": "147640-54-6; \u003Cb\u0d3EMethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate\u003C/b\u003E; 5-Methyl-1 ...", "link": "https://www.chemexper.com/chemicals/p/1183985.html", "obsolete": true}, {"snippet": "The product can be used as an intermediate in organic \u003Cb\u003Esynthesis\u003C/b\u003E and pharmaceutical research and development. It can be prepared from \u003Cb\u003E5-methyl-1,2,4-oxadiazole-3-carboxylic\u003C/b\u003E acid in one step. The reaction is carried out by refluxing the acid with methanol and \u003Cb\u003Esulfuric\u003C/b\u003E acid for 16 hours. The product is then extracted with ethyl acetate and purified by chromatography.", "title": "147640-54-6; \u003Cb\u0d3EMethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate\u003C/b\u003E; 5-Methyl-1 ...", "link": "https://www.chemexper.com/chemicals/p/1183985.html", "obsolete": true}, {"snippet": "The product can be used as an intermediate in organic \u003Cb\u003Esynthesis\u003C/b\u003E and pharmaceutical research and development. It can be prepared from \u003Cb\u003E5-methyl-1,2,4-oxadiazole-3-carboxylic\u003C/b\u003E acid in one step. The reaction is carried out by refluxing the acid with methanol and \u003Cb\u003Esulfuric\u003C/b\u003E acid for 16 hours. The product is then extracted with ethyl acetate and purified by chromatography.", "title": "147640-54-6; \u003Cb\u0d3EMethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate\u003C/b\u003E; 5-Methyl-1 ...", "link": "https://www.chemexper.com/chemicals/p/1183985.html", "obsolete": true}]## A Comprehensive Technical Guide to Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound that belongs to the 1,2,4-oxadiazole class of molecules. The 1,2,4-oxadiazole ring is a significant pharmacophore in medicinal chemistry, often utilized as a bioisosteric replacement for amide and ester functionalities to enhance metabolic stability and other pharmacokinetic properties. This guide provides an in-depth overview of the molecular characteristics, synthesis, and potential applications of Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate, tailored for professionals in research and drug development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.
| Property | Value | Source |
| Molecular Formula | C₅H₆N₂O₃ | Calculated |
| Molecular Weight | 142.11 g/mol | Calculated |
| CAS Number | 147640-54-6 |
Note: The molecular weight is calculated based on the confirmed formula and atomic weights.
Synthesis of Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate
The synthesis of Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate can be approached through a two-step process: the formation of the 1,2,4-oxadiazole ring to yield the carboxylic acid precursor, followed by esterification.
Part 1: Synthesis of 5-methyl-1,2,4-oxadiazole-3-carboxylic acid
The formation of the 1,2,4-oxadiazole ring is a cornerstone of this synthesis. A common and effective method involves the reaction of an amidoxime with a dicarbonyl compound, followed by cyclization.
Experimental Protocol: Synthesis of 5-methyl-1,2,4-oxadiazole-3-carboxylic acid
This protocol is a representative method and may require optimization based on laboratory conditions and available starting materials.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acetamidoxime (1.0 eq) in a suitable solvent such as ethanol.
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Addition of Reagents: To this solution, add an equimolar amount of a suitable dicarbonyl compound, such as dimethyl oxalate (1.0 eq).
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Cyclization: The reaction mixture is then heated to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 5-methyl-1,2,4-oxadiazole-3-carboxylic acid.
Part 2: Esterification to Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate
The final step is the esterification of the carboxylic acid. A standard Fischer esterification is a reliable method for this transformation.
Experimental Protocol: Synthesis of Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate
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Reaction Setup: In a clean, dry round-bottom flask, suspend 5-methyl-1,2,4-oxadiazole-3-carboxylic acid (1.0 g, 7.8 mmol) in methanol (25 mL).
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Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (0.4 mL) to the suspension.
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Reaction Conditions: The reaction mixture is then heated to reflux for 16 hours.
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Work-up and Extraction: After reflux, the solvent is removed under reduced pressure. The residue is diluted with water (20 mL) and extracted with ethyl acetate (3 x 20 mL).
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Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude product. Further purification can be achieved by column chromatography on silica gel if necessary.
Caption: Synthetic workflow for Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate.
Applications in Research and Drug Development
The 1,2,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties, including metabolic stability and the ability to participate in hydrogen bonding. Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.
Derivatives of 1,2,4-oxadiazoles have been investigated for a wide range of biological activities, including as anti-inflammatory, analgesic, and antimicrobial agents. The ester functionality of Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate can be readily converted to other functional groups, such as amides or hydrazides, allowing for the exploration of a diverse chemical space in the search for novel drug candidates. For instance, it may be used in the synthesis of novel 1,2,4-oxadiazole derivatives as potent and selective inhibitors of methionyl-tRNA synthetase. It has also been utilized as a key intermediate in the preparation of coronafacoyl-L-isoleucine-isoxazoline, an inhibitor of jasmonate signaling.
Conclusion
Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate is a valuable heterocyclic compound with significant potential in synthetic and medicinal chemistry. Its synthesis, based on established methods of 1,2,4-oxadiazole formation and esterification, is accessible and allows for the generation of a key building block for further chemical exploration. The continued investigation of this and related 1,2,4-oxadiazole derivatives is a promising avenue for the discovery of new therapeutic agents.
References
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ChemExper. Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate. [Link]
